MOTILIN - 52906-92-0

MOTILIN

Catalog Number: EVT-243044
CAS Number: 52906-92-0
Molecular Formula: C120H188N34O35S
Molecular Weight: 2699.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Motilin is a gastrointestinal peptide hormone primarily produced by endocrine cells called motilin cells, which are predominantly located in the mucosa of the upper small intestine, particularly the duodenum and jejunum. [, , , , , , ] It is considered a brain-gut peptide, as its precursor is also found in brain tissue of rabbits and humans. []

Motilin's primary role is in regulating gastrointestinal motility, particularly during the interdigestive state. [, , , , , ] It plays a key role in the initiation of the migrating motor complex (MMC), a cyclical pattern of contractions that occurs in the stomach and small intestine during fasting. [, , , , , , , ]

Elevated motilin levels have been observed in various gastrointestinal disorders, including ulcerative colitis, Crohn's disease, irritable bowel syndrome, and the carcinoid syndrome. [, , ] While research suggests a potential genetic link between motilin and inflammatory bowel disease susceptibility, this relationship remains to be fully elucidated. []

Synthesis Analysis

While motilin itself is naturally occurring, several synthetic analogs, such as [13-leucine]-motilin and [Nle13]-motilin, have been developed for research purposes. [, , ] These analogs typically involve substitutions at specific amino acid positions to modify the peptide's stability, receptor binding affinity, or biological activity.

Molecular Structure Analysis

Motilin is a 22-amino acid peptide. [, ] The C-terminal region of the motilin molecule exhibits a higher degree of conservation across various species compared to the N-terminal region. [] The N-terminal region, particularly the aromatic rings of phenylalanine at position 1 (Phe1) and tyrosine at position 7 (Tyr7) along with the aliphatic side chains of valine at position 2 (Val2) and isoleucine at position 4 (Ile4), constitute the pharmacophore of motilin, which is crucial for its interaction with the motilin receptor. []

Mechanism of Action

Motilin exerts its effects by binding to the motilin receptor, a G protein-coupled receptor. [, , , ] The receptor is primarily located in the enteric nervous system and smooth muscle of the gastrointestinal tract, with higher concentrations found in the antrum, duodenum, and jejunum compared to more distal segments. [, , , , , ]

Upon binding to its receptor, motilin initiates intracellular signaling cascades that vary depending on cell type and species. [] In the rabbit and human antrum, motilin receptors exist on both smooth muscle cells and neurons, exhibiting distinct characteristics. []

In rabbit duodenal smooth muscle, motilin's action involves both extracellular and intracellular calcium (Ca2+) influx. [] The primary transduction mechanism in these cells is Ca2+ influx through L-type Ca2+ channels. []

Applications

7.1. Investigating Gastrointestinal Motility: Motilin plays a crucial role in regulating gastrointestinal motility. [, , , , , ] Researchers use motilin and its analogs to study the mechanisms underlying the MMC, including its initiation, propagation, and regulation. [, , , , , , , ]

Example: In a study on dogs, researchers investigated the relationship between motilin and the MMC. [] They found that intravenous infusions of motilin induced premature MMCs, while administration of a motilin antagonist, [D-Lys3]GHRP-6, suppressed motilin release and disrupted the MMC cycle. []

7.2. Exploring Motilin Receptor Pharmacology: The discovery of the motilin receptor has opened avenues for developing drugs that target this receptor to modulate gastrointestinal motility. [, , , , , , ] Researchers are exploring the use of motilin agonists and antagonists as potential therapeutic agents for gastrointestinal motility disorders, such as gastroparesis and chronic constipation. [, ]

Example: Erythromycin, a macrolide antibiotic, has been found to act as a motilin receptor agonist. [, , , , ] Studies have shown that erythromycin and its derivatives can stimulate gastric emptying and intestinal contractions, making them potential candidates for treating motility disorders. [, , , , ]

7.3. Investigating the Role of Motilin in Appetite Regulation: Recent research suggests a potential role for motilin in appetite regulation. [, ] Studies have shown that motilin levels fluctuate in relation to hunger and satiety signals. [, ]

Example: One study found that obese patients had higher plasma motilin levels compared to controls, but their hunger scores during phase III of the MMC were significantly lower. [] This suggests a potential dysregulation of motilin signaling in obesity. []

7.4. Understanding the Central Nervous System Effects of Motilin: While primarily known for its role in the gut, motilin receptors are also present in the central nervous system, including the brain. [, , , , ] Research is ongoing to elucidate the central effects of motilin and its potential involvement in functions such as feeding behavior, bladder control, and pituitary hormone release. [, , , ]

Example: Studies have shown that motilin administration can influence feeding behavior and growth hormone release in animal models. [, ] Additionally, motilin receptors have been found in areas of the brain involved in regulating stress and anxiety, suggesting a potential role for motilin in these processes. []

Future Directions

8.1. Elucidating the Physiological Role of Motilin in the Brain: Further research is needed to fully understand the role of motilin and its receptors in the central nervous system. [, , , , ] Investigating the specific neural circuits and signaling pathways involved in motilin's central effects could provide insights into its potential role in various brain functions, including appetite regulation, stress response, and neuroendocrine control.

8.2. Developing More Selective and Potent Motilin Receptor Modulators: While erythromycin and its derivatives show promise as motilin receptor agonists, their antibiotic properties limit their therapeutic potential for gastrointestinal motility disorders. [, , , , ] Future research should focus on developing more selective and potent motilin receptor agonists and antagonists that lack antibiotic activity, thereby providing safer and more effective treatment options for patients with gastrointestinal motility disorders.

8.3. Exploring the Potential of Motilin-Based Therapies for Obesity and Metabolic Disorders: Given the emerging evidence linking motilin to appetite regulation, further investigations are warranted to explore the potential of motilin-based therapies for obesity and metabolic disorders. [, ] This could involve developing novel motilin receptor agonists or antagonists that can modulate hunger and satiety signals, potentially leading to new treatment strategies for these prevalent health conditions.

8.4. Investigating the Role of Motilin in Gastrointestinal Inflammation: Elevated motilin levels have been observed in inflammatory bowel diseases, but the precise role of motilin in these conditions remains unclear. [, ] Further research is needed to determine whether motilin plays a direct role in the inflammatory process or if its increased levels are a consequence of the disease. Understanding the involvement of motilin in gastrointestinal inflammation could lead to the development of novel therapeutic approaches targeting motilin signaling for these conditions.

13-leucine-motilin

  • Compound Description: 13-leucine-motilin is a synthetic analogue of motilin, where the methionine residue at position 13 is substituted with leucine. Similar to motilin, it exhibits gastrointestinal motor activity. []
  • Relevance: Both 13-leucine-motilin and motilin demonstrate similar efficacy in stimulating gastrointestinal motor activity. This suggests that modifications at position 13 might be tolerated without significant loss of activity. []

13-Norleucine-motilin

  • Compound Description: 13-Norleucine-motilin is another synthetic analog of motilin with a norleucine substitution at the 13th position instead of methionine. Like motilin and 13-leucine-motilin, this analog also exhibits gastrointestinal motor activity. []
  • Relevance: This analogue shares similar efficacy for gastrointestinal motor activity with motilin, suggesting that position 13 is amenable to substitutions without affecting its primary function. []

[Phe3, Leu13]po-motilin

  • Compound Description: [Phe3, Leu13]po-motilin is a synthetic analog of porcine motilin that acts as a motilin receptor antagonist. This analog has modifications at position 3 (phenylalanine substitution) and position 13 (leucine substitution). []
  • Relevance: This compound exhibits high affinity for motilin receptors in the rabbit cerebellum, similar to motilin. The antagonistic activity of this analog suggests that substitutions at specific positions can alter the functional outcome from agonism to antagonism. []

Motilin 1-12 [CH2NH]3-4

  • Compound Description: Motilin 1-12 [CH2NH]3-4 is a synthetic analog of motilin, consisting of amino acids 1-12 of the motilin sequence and containing a [CH2NH] modification at positions 3-4. This analog shows high affinity for the motilin receptor but weak contractile activity. []
  • Relevance: Although it binds to motilin receptors with high affinity, its weak contractile activity suggests that the full 22 amino acid sequence of motilin might be essential for complete biological activity. []

Motilin 1-12 [CH2NH]10-11

  • Compound Description: This synthetic motilin analog consists of amino acids 1-12 with a [CH2NH] modification between residues 10 and 11. It demonstrates high affinity for the motilin receptor but demonstrates weak contractile activity, suggesting potential antagonistic properties. []

EM-523 (de(N-methyl)-N-ethyl-8,9-anhydroerythromycin A 6,9-hemiacetal)

  • Compound Description: EM-523 is an erythromycin derivative that acts as a motilin agonist. This compound specifically stimulates contractions in rabbit intestinal preparations, showing a similar profile to motilin. []
  • Relevance: EM-523 demonstrates species-specific contractile activity, similar to motilin, suggesting a shared mechanism of action, potentially involving direct interaction with smooth muscle motilin receptors. []

N-trimethyl erythromycin A cnol ether

  • Compound Description: N-trimethyl erythromycin A cnol ether is an erythromycin derivative. This compound exhibits binding affinity for motilin receptors in the cerebellum. []
  • Relevance: The binding of N-trimethyl erythromycin A cnol ether to motilin receptors indicates that erythromycin and its derivatives might exert their effects, in part, through interactions with motilin receptors, suggesting a potential role for these receptors in their mechanism of action. []

Erythromycin A (EM-A)

  • Compound Description: Erythromycin A is a macrolide antibiotic that acts as a motilin receptor agonist. This antibiotic demonstrates species-specific binding to the motilin receptor, similar to motilin, and is considered a motilin agonist. [, , , , , , ]
  • Relevance: Erythromycin A's ability to bind to motilin receptors and induce similar effects as motilin makes it a clinically relevant prokinetic agent, especially for treating gastrointestinal motility disorders. [, , , , , , ]

[Bpa1,Ile13]motilin

  • Compound Description: [Bpa1,Ile13]motilin is a synthetic analog of human motilin with a photolabile p-benzoyl-l-phenylalanine (Bpa) residue at position 1 and an isoleucine at position 13. This photoreactive probe was designed to study the binding sites of motilin to its receptor. []
  • Relevance: This analog was instrumental in identifying the binding domains of motilin within its receptor, particularly the first and second extracellular loop domains, providing valuable insights into the motilin-receptor interaction. []

Canine Ghrelin

  • Compound Description: Canine ghrelin is a peptide hormone that plays a role in regulating food intake and gastrointestinal motility. []
  • Relevance: In dogs, ghrelin has been shown to suppress motilin release, suggesting an antagonistic relationship between these two hormones in the regulation of interdigestive migrating contractions. []

Properties

CAS Number

52906-92-0

Product Name

Motilin (26-47), human, porcine

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C120H188N34O35S

Molecular Weight

2699.1 g/mol

InChI

InChI=1S/C120H188N34O35S/c1-9-64(6)97(152-114(184)86-31-22-53-154(86)117(187)96(63(4)5)151-99(169)70(123)56-66-23-12-10-13-24-66)115(185)150-84(57-67-25-14-11-15-26-67)113(183)153-98(65(7)155)116(186)149-83(58-68-32-34-69(156)35-33-68)101(171)135-60-91(161)136-75(39-45-93(163)164)105(175)147-82(55-62(2)3)111(181)145-77(37-43-88(125)158)106(176)140-73(29-20-51-132-119(128)129)103(173)146-80(48-54-190-8)110(180)142-76(36-42-87(124)157)107(177)144-79(41-47-95(167)168)108(178)139-72(28-17-19-50-122)102(172)143-78(40-46-94(165)166)109(179)141-74(30-21-52-133-120(130)131)104(174)148-85(59-90(127)160)112(182)138-71(27-16-18-49-121)100(170)134-61-92(162)137-81(118(188)189)38-44-89(126)159/h10-15,23-26,32-35,62-65,70-86,96-98,155-156H,9,16-22,27-31,36-61,121-123H2,1-8H3,(H2,124,157)(H2,125,158)(H2,126,159)(H2,127,160)(H,134,170)(H,135,171)(H,136,161)(H,137,162)(H,138,182)(H,139,178)(H,140,176)(H,141,179)(H,142,180)(H,143,172)(H,144,177)(H,145,181)(H,146,173)(H,147,175)(H,148,174)(H,149,186)(H,150,185)(H,151,169)(H,152,184)(H,153,183)(H,163,164)(H,165,166)(H,167,168)(H,188,189)(H4,128,129,132)(H4,130,131,133)/t64?,65?,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-,98-/m0/s1

InChI Key

LVRVABPNVHYXRT-RIZHNFSKSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.